4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Description
Structural Significance and Prevalence of the Tetrahydrofuro[3,2-c]pyridine Core in Heterocyclic Chemistry
The structural significance of the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core lies in its unique combination of a saturated nitrogen-containing ring and an aromatic furan (B31954) ring. This arrangement imparts a three-dimensional character to the molecule while retaining sites for further functionalization. The hydrogenated pyridine (B92270) portion allows for conformational flexibility, which can be crucial for binding to biological targets.
This heterocyclic system is a key framework found in numerous bioactive and natural compounds. beilstein-journals.orgnih.gov Its prevalence is noted in molecules exhibiting a wide range of biological activities, highlighting its importance as a foundational structure in medicinal chemistry. nih.gov The fusion of the furan and pyridine rings creates a compact and relatively rigid scaffold that can be strategically decorated with various substituents to modulate its physicochemical properties and biological effects.
Overview of its Role as a Privileged Scaffold in Drug Discovery and Organic Synthesis Research
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The this compound core is increasingly recognized as such a scaffold. nih.govufrj.br Its derivatives have shown promise in targeting a diverse array of biological entities, including kinases and receptors. nih.govnih.gov
In organic synthesis, the tetrahydrofuro[3,2-c]pyridine skeleton serves as a versatile intermediate. beilstein-journals.orgnih.gov Its synthesis provides access to a variety of substituted derivatives, which can then be used to construct more complex molecules. The development of efficient synthetic routes to this core structure is therefore a significant area of research. nih.govresearchgate.netnih.gov
Table 1: Bioactive Compounds Containing the Hydrogenated Furo[3,2-c]pyridine (B1313802) Skeleton
| Compound | Biological Activity | Reference |
| Tetrahydrofuro[3,2-c]pyridine A | Excellent in vitro JAK2 inhibitory activity | nih.gov |
| Furan B | Potent κ-opioid receptor agonist with antinociceptive activity | nih.gov |
| Lactam C | Potent antituberculosis activity | nih.gov |
| Araliopsine (D) | Natural product isolated from Zanthoxylum simulans | nih.gov |
| Benzofuran (B130515) E | Potent and relatively selective α2-adrenoceptor antagonist | nih.gov |
Historical Development and Current Research Frontiers in Tetrahydrofuro[3,2-c]pyridine Chemistry
Historically, the synthesis of the tetrahydrofuro[3,2-c]pyridine core was not extensively explored. nih.gov Early methods often involved multi-step sequences with limitations in scope and yield. nih.gov However, the growing recognition of its importance as a privileged scaffold has spurred the development of more efficient and versatile synthetic strategies.
A significant advancement in the synthesis of this heterocyclic system is the application of the Pictet-Spengler reaction. beilstein-journals.orgnih.govresearchgate.netnih.gov This method involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde, followed by an acid-catalyzed cyclization. nih.gov Researchers have optimized this reaction to produce a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. beilstein-journals.orgresearchgate.net
Table 2: Synthetic Approaches to the Tetrahydrofuro[3,2-c]pyridine Core
| Synthetic Method | Key Features | References |
| Intramolecular Friedel–Crafts alkylation | Utilizes 3-substituted furans with alcohols, alkenes, or acetylenes. | nih.gov |
| Pictet–Spengler reaction | Condensation of a furan-containing amine with an aldehyde followed by acid-catalyzed cyclization. | beilstein-journals.orgnih.govresearchgate.netnih.gov |
| Bischler–Napieralski cyclocondensation | Involves cyclocondensation followed by C=N bond reduction, though can be limited by instability and side reactions. | nih.gov |
Current research frontiers are focused on several key areas:
Development of Novel Synthetic Methodologies: Efforts continue to devise more efficient, atom-economical, and stereoselective syntheses of the tetrahydrofuro[3,2-c]pyridine core. This includes the exploration of new catalytic systems and reaction conditions. frontiersin.org
Diversification of the Scaffold: Researchers are actively creating libraries of novel derivatives by introducing a wide variety of substituents at different positions of the heterocyclic system. This allows for a systematic exploration of the structure-activity relationship (SAR). beilstein-journals.orgresearchgate.net
Exploration of New Biological Targets: While the scaffold has shown promise against certain targets, ongoing research aims to identify new biological applications for tetrahydrofuro[3,2-c]pyridine derivatives in areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.govresearchgate.netnih.gov
Investigation of Isosteric Replacements: The synthesis and biological evaluation of isosteres, such as the tetrahydrothieno[3,2-c]pyridine system where the furan oxygen is replaced by a sulfur atom, is an active area of investigation to understand the impact of heteroatom substitution on activity. nih.govresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFGNVBRLEVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Tetrahydrofuro 3,2 C Pyridine
Classical and Established Reaction Pathways
Two of the most prominent and reliable methods for the synthesis of the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core are the Pictet–Spengler cyclization and the intramolecular Friedel–Crafts alkylation. These reactions offer versatile and efficient routes to this heterocyclic system from readily available starting materials.
Pictet–Spengler Cyclization for Tetrahydrofuro[3,2-C]pyridine Synthesis
The Pictet–Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related fused heterocyclic systems. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring. beilstein-journals.orgnih.gov In the context of this compound synthesis, a furan-containing ethylamine (B1201723) serves as the key precursor.
A significant advancement in the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines is the development of a semi-one-pot method based on the Pictet–Spengler reaction. beilstein-journals.orgnih.govresearchgate.net This approach commences with the condensation of 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes to form an intermediate imine. Subsequent acid-catalyzed cyclization of the in-situ generated iminium ion leads to the desired tetrahydrofuro[3,2-c]pyridine framework. beilstein-journals.orgresearchgate.net
The optimization of reaction conditions has been systematically investigated to maximize the yield of the target compounds. beilstein-journals.org Initial studies involving the reaction of 2-(5-methylfuran-2-yl)ethylamine and benzaldehyde demonstrated that the choice of acid, solvent, temperature, and reaction time significantly influences the outcome. For instance, the reaction of the pre-formed imine with two equivalents of hydrochloric acid in acetonitrile (B52724) at 50°C for 1.5 hours resulted in a 26% yield of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. beilstein-journals.org Increasing the reaction time to 5.5 hours with one equivalent of HCl improved the yield to 53%. beilstein-journals.org Further optimization revealed that conducting the reaction in acetic acid at 70°C for 5 hours with two equivalents of HCl could push the yield to 67%. beilstein-journals.org
| Entry | Solvent | Time (h) | Temperature (°C) | Acid (equiv.) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₃CN | 1.5 | 50 | HCl (2.0) | 26 |
| 2 | CH₃CN | 5.5 | 50 | HCl (1.0) | 53 |
| 3 | Toluene | 2 | 70 | HCl (1.0) | 58 |
| 4 | 1,4-Dioxane | 2 | 70 | HCl (1.0) | 8 |
| 5 | AcOH | 5 | 70 | HCl (2.0) | 67 |
| 6 | AcOH | 6.5 | 70 | HCl (2.5) | 38 |
Data sourced from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org
The scope of the Pictet–Spengler synthesis of tetrahydrofuro[3,2-c]pyridines has been expanded by utilizing a variety of aromatic aldehydes. beilstein-journals.orgresearchgate.net The reaction is generally tolerant to a range of substituents on the aromatic ring of the aldehyde. Research has shown that aldehydes bearing electron-donating groups tend to provide the desired products in higher yields compared to those with electron-withdrawing groups. beilstein-journals.orgresearchgate.net
The reaction proceeds through the initial formation of an imine from the condensation of 2-(5-methylfuran-2-yl)ethanamine and an aromatic aldehyde. beilstein-journals.org This is followed by protonation of the imine nitrogen by an acid catalyst, which generates a reactive iminium ion. The electron-rich furan (B31954) ring then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular fashion to effect the cyclization and form the fused pyridine (B92270) ring. beilstein-journals.org The final step involves the restoration of aromaticity in the furan ring to yield the stable this compound product.
Intramolecular Friedel–Crafts Alkylation for Annulation
Another established strategy for the synthesis of the this compound skeleton is through an intramolecular Friedel–Crafts alkylation. nih.gov This method involves the cyclization of a furan derivative bearing a suitable electrophilic side chain onto the electron-rich furan ring.
The intramolecular Friedel–Crafts approach to tetrahydrofuro[3,2-c]pyridines typically employs 3-substituted furans as the starting materials. nih.gov The furan ring serves as the nucleophile in the key cyclization step. The substituent at the 3-position is designed to contain a latent electrophile that can be activated under the reaction conditions to initiate the ring-closing reaction.
The electrophilic partner in the intramolecular Friedel–Crafts alkylation can be generated from various functional groups, including alcohols, alkenes, and acetylenes. nih.gov
Alcohols: In the presence of a Lewis or Brønsted acid, an alcohol functionality on the side chain can be protonated and eliminated as a water molecule to generate a carbocation. This carbocation then undergoes electrophilic attack by the furan ring to form the fused pyridine system.
Alkenes: An alkene in the side chain can be protonated by an acid catalyst to form a carbocationic intermediate. Subsequent intramolecular attack by the furan ring leads to the cyclized product.
Acetylenes: Similarly, an acetylenic moiety can be activated by an acid to generate a vinyl cation, which can then be trapped intramolecularly by the furan nucleophile to construct the desired heterocyclic framework.
While the intramolecular Friedel–Crafts alkylation is a recognized method for the synthesis of tetrahydrofuro[3,2-c]pyridines, it has been noted that this approach is somewhat underinvestigated compared to the Pictet-Spengler reaction for this specific heterocyclic system. nih.gov
Gold(I)-Catalyzed Domino Sequences
Gold(I) catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures through elegant domino, or cascade, sequences. These reactions, in which multiple bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.
A notable gold(I)-catalyzed method for the synthesis of the tetrahydrofuro[3,2-c]pyridine skeleton involves a sophisticated domino sequence. This cascade proceeds through a dearomatization/ipso-cyclization/Michael-type Friedel–Crafts alkylation pathway researchgate.netresearchgate.net. This approach highlights the utility of gold catalysts in activating π-systems and orchestrating complex transformations to rapidly build the fused heterocyclic system from furan-based starting materials researchgate.net. The intramolecular Friedel-Crafts alkylation of alcohols, alkenes, or acetylenes represents a related foundational approach to constructing this ring system researchgate.net.
Modern and Emerging Synthetic Approaches
Contemporary synthetic chemistry continually seeks more efficient, versatile, and environmentally benign methods for the construction of heterocyclic compounds. Multicomponent reactions and novel tandem sequences represent the forefront of this endeavor.
Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a product containing substantial portions of all reactants, are highly valued for their ability to generate molecular complexity rapidly. While MCRs are a powerful tool for building diverse heterocyclic scaffolds, a specific MCR for the direct synthesis of the this compound system is not prominently detailed in the surveyed literature.
However, the potential of this strategy for constructing related fused furopyridine systems has been demonstrated. For instance, a novel three-component synthesis has been developed for the isomeric polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines. This reaction proceeds by simply heating a toluene solution of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide with ammonium chloride, affording the target molecules in good to excellent yields acs.org. This one-pot process is remarkable for the concomitant formation of five chemical bonds, showcasing the power of MCRs in efficiently assembling complex heterocyclic frameworks from simple, readily available precursors acs.org.
Tandem reactions, where a sequence of intramolecular or intermolecular transformations occurs consecutively in a single reaction vessel, provide an elegant pathway to complex molecules. In several strategies, the this compound core is not the final product but a crucial intermediate that undergoes further in-situ transformation.
A significant tandem sequence involves the initial synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via a Pictet-Spengler reaction, followed by an acid-catalyzed hydrolysis of the furan ring researchgate.netbeilstein-journals.org. This pathway was discovered unexpectedly during the synthesis of 2-methyl-4-(4-(methylthio)phenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, where the major product formed was the corresponding 1,4-diketone, 3-(2-oxopropyl)piperidin-4-one researchgate.netbeilstein-journals.org.
This observation led to the development of the tandem Pictet-Spengler cyclization/furan acid hydrolysis as a viable synthetic tool for creating substituted 3-(2-oxopropyl)piperidin-4-ones researchgate.netbeilstein-journals.org. The process begins with the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization to form the intermediate tetrahydrofuro[3,2-c]pyridine beilstein-journals.orgnih.gov. Subsequent treatment with acid under specific conditions promotes the hydrolysis of the furan moiety to yield the piperidinone derivative beilstein-journals.org. The efficiency of this hydrolysis is influenced by the choice of Brønsted acid, temperature, and solvent beilstein-journals.org.
Table 1: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction This table presents a selection of synthesized compounds and their yields under optimized reaction conditions (AcOH, 70 °C, 5h, 2.0 equiv HCl).
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 67 |
| 2 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 81 |
| 3 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 73 |
| 4 | 2-Thiophenecarboxaldehyde | 2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 52 |
The transformation of this compound intermediates extends beyond simple hydrolysis to piperidinones. The resulting 3-(2-oxopropyl)piperidin-4-one, which is a 1,4-diketone, is a versatile precursor for the synthesis of other heterocyclic systems beilstein-journals.org.
Specifically, this intermediate can be engaged in a Paal–Knorr pyrrole synthesis nih.gov. By treating the reaction mixture containing the piperidinone with an amine, such as aniline, a subsequent cyclization occurs to form a tetrahydropyrrolo[3,2-c]pyridine framework researchgate.net. For example, after the acid hydrolysis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, the resulting piperidinone can be treated with aniline in a one-pot manner to yield the corresponding tetrahydropyrrolo[3,2-c]pyridine, albeit in modest yields researchgate.net. This demonstrates a powerful sequence where the tetrahydrofuro[3,2-c]pyridine scaffold serves as a latent 1,4-dicarbonyl equivalent, enabling access to different classes of fused nitrogen-containing heterocycles researchgate.netnih.gov.
Transition Metal-Catalyzed Asymmetric Synthesis
The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. Transition metal catalysis has emerged as a powerful tool for the enantioselective construction of complex heterocyclic frameworks.
Enantioselective Construction of Tetrahydrofuro[2,3-b]pyridine Scaffolds via Gold and Amine Catalysis
A notable strategy for the asymmetric synthesis of the isomeric tetrahydrofuro[2,3-b]pyridine system involves a multi-catalytic approach that combines gold and amine catalysis. researchgate.net This method facilitates a relay cycloisomerization/asymmetric [4+2] cycloaddition process. The reaction sequence, starting from ynamide derivatives and aldehydes, yields enantioenriched 4,5,6,7-tetrahydrofuro[2,3-b]pyridines with high levels of stereoselectivity. researchgate.net The concurrent use of a gold complex with a diphenylprolinol silyl ether catalyst has been successfully applied to a range of functionalized substrates. researchgate.net Gold catalysts are uniquely carbophilic, making them effective for activating carbon-carbon multiple bonds, while the amine catalyst controls the stereochemistry of the subsequent cycloaddition. researchgate.netnih.govnih.gov This dual catalytic system allows for the construction of the fused heterocyclic system in yields ranging from 27% to 90%, with diastereomeric ratios greater than 95% and enantiomeric excesses between 93% and 99%. researchgate.net
Novel Annulation Strategies for Furo[3,2-C]pyridine (B1313802) Ring Formation
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a cornerstone of heterocyclic synthesis. Several innovative annulation strategies have been developed for the construction of the furo[3,2-c]pyridine core.
Furan Ring Construction onto Functionalized Pyridine Derivatives
One effective approach involves building the furan ring onto a pre-functionalized pyridine scaffold. A prominent example is a cascade process initiated by a Sonogashira coupling reaction of 4-hydroxy-3-iodopyridine with various terminal alkynes. semanticscholar.org This palladium- and copper-catalyzed reaction is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridine oxygen atom attacks the alkynyl moiety to form the furan ring. semanticscholar.org This method has been successfully employed to synthesize a series of furo[3,2-c]pyridine derivatives, including multivalent structures connected by spacers, by using dialkynes or trialkynes. semanticscholar.org
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield |
| 4-Hydroxy-3-iodopyridine | Propargyl ethers | Pd catalysts, CuI, Diisopropylamine | Furo[3,2-c]pyridine derivatives | Good |
| 4-Hydroxy-3-iodopyridine | Dialkynes/Trialkynes | Pd catalysts, CuI, Diisopropylamine | Multivalent furo[3,2-c]pyridines | 41-67% |
This table summarizes the yields for the synthesis of furo[3,2-c]pyridines via furan ring construction onto a pyridine derivative. semanticscholar.org
Another strategy involves the copper(II)-catalyzed furo-annulation of 4-hydroxy-2-oxoquinoline-3-carboxylates with 3-arylazirines to generate 2,3-dihydrofuro[3,2-c]quinolones. nih.gov This reaction proceeds through the opening of the azirine ring and the formation of the dihydrofuran ring. nih.gov
Pyridine Ring Elaboration from Preformed Furan Precursors
An alternative strategy focuses on constructing the pyridine ring from a suitable furan precursor. A semi-one-pot method utilizing the Pictet–Spengler reaction has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.govresearchgate.netbeilstein-journals.org This approach begins with the condensation of the readily available 2-(5-methylfuran-2-yl)ethanamine with various aldehydes to form an imine intermediate. nih.gov Subsequent acid-catalyzed Pictet–Spengler cyclization affords the desired tetrahydrofuro[3,2-c]pyridine core. nih.govresearchgate.net This method is particularly effective when using aromatic aldehydes with electron-donating groups, leading to higher yields. nih.govbeilstein-journals.org
| Aldehyde Substituent | Yield of Tetrahydrofuro[3,2-c]pyridine |
| Phenyl (2a) | 26% |
| 4-Methoxyphenyl (2e) | 71% |
| 4-Nitrophenyl (2n) | Trace amounts |
| 4-(Trifluoromethyl)phenyl (4d) | Lower yield |
This table illustrates the effect of aldehyde substituents on the yield of the Pictet–Spengler reaction for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.govresearchgate.net
Additionally, novel routes based on [5C + 1N] annulations have been described for synthesizing 2,3-dihydrofuro[3,2-c]pyridines using ammonium acetate as the nitrogen source. nih.gov One route employs 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes as five-carbon synthons, combining the annulation and a regioselective ring-enlargement in one pot. nih.gov A second route uses 3-acyl-2-[(dimethylamino)alkenyl]-4,5-dihydrofurans as the five-carbon component. nih.gov
Approaches from 3-Alkynyl-4-pyrones
A novel and efficient strategy for synthesizing furo[3,2-c]pyridines involves the use of 3-alkynyl-4-pyrones. researchgate.netresearchgate.net In this method, 3-alkynyl-4-pyrones react with ammonium acetate in hexafluoroisopropyl alcohol at room temperature. researchgate.net This reaction proceeds without the need for a catalyst and is considered the first example of a tandem formation of both the furan and pyridine rings to construct the furo[3,2-c]pyridine framework, affording yields between 35% and 84%. researchgate.net The mutual activation of the 3-alkynyl and 4-pyrone fragments facilitates the reaction under mild conditions. researchgate.net
Functionalization and Chemical Transformations of the Tetrahydrofuro[3,2-C]pyridine Nucleus
Once the core tetrahydrofuro[3,2-c]pyridine nucleus is synthesized, its further functionalization and transformation are of significant interest for creating diverse chemical libraries. The reactivity of the scaffold has been explored to introduce various substituents. nih.govresearchgate.net
For instance, the nitrogen atom of the pyridine ring can be readily functionalized. N-acetylation can be achieved by treating 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine with acetyl chloride. nih.govresearchgate.netbeilstein-journals.org Similarly, N-methylation can be accomplished by sequential treatment with sodium hydride (NaH) and methyl iodide. nih.govresearchgate.netbeilstein-journals.org
The furan ring within the tetrahydrofuro[3,2-c]pyridine system is susceptible to acid-catalyzed transformations. nih.govresearchgate.net Under acidic conditions, the tetrahydrofuro[3,2-c]pyridine can undergo a reversible transformation, leading to the formation of a 3-(2-oxopropyl)piperidin-4-one derivative. nih.govresearchgate.net This intermediate can be trapped in a subsequent reaction, such as a Paal–Knorr pyrrole synthesis. When the reaction mixture from the acid hydrolysis is treated with aniline, a tetrahydro-1H-pyrrolo[3,2-с]pyridine can be formed, demonstrating a pathway to further structural complexity. nih.gov
| Transformation | Reagents | Product |
| N-Acetylation | Acetyl chloride | N-acetyl-tetrahydrofuro[3,2-c]pyridine |
| N-Methylation | NaH, Methyl iodide | N-methyl-tetrahydrofuro[3,2-c]pyridine |
| Acid-catalyzed Ring Opening | Brønsted acid | 3-(2-oxopropyl)piperidin-4-one |
| Tandem Hydrolysis/Paal–Knorr | Acid, then Aniline | Tetrahydro-1H-pyrrolo[3,2-с]pyridine |
This table outlines key chemical transformations of the tetrahydrofuro[3,2-c]pyridine nucleus. nih.govresearchgate.netbeilstein-journals.org
N-Alkylation and N-Acylation Reactions
The secondary amine within the piperidine (B6355638) ring of the this compound scaffold is a common site for functionalization. N-alkylation and N-acylation reactions are fundamental methods to introduce a wide range of substituents, thereby modifying the compound's physicochemical properties.
Research has demonstrated straightforward methods for these transformations. For instance, the N-acetylation of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine can be achieved by treating the parent compound with acetyl chloride. nih.gov This reaction introduces an acetyl group onto the nitrogen atom, forming the corresponding N-acetylated derivative.
Similarly, N-methylation can be accomplished through a two-step process. nih.gov The parent tetrahydrofuro[3,2-c]pyridine is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the secondary amine. The resulting anion is then reacted with methyl iodide to yield the N-methylated product. nih.gov
These reactions are summarized in the table below:
| Reaction Type | Starting Material | Reagents | Product |
| N-Acetylation | 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | Acetyl chloride | N-acetyl-2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
| N-Methylation | 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 1. NaH 2. Methyl iodide | N-methyl-2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
Acid-Catalyzed Reversible Transformations of the Ring System
The tetrahydrofuro[3,2-c]pyridine ring system can undergo significant structural changes under acidic conditions. It has been observed that treatment of certain 4-substituted tetrahydrofuro[3,2-c]pyridines with Brønsted acids can lead to the hydrolysis of the furan ring. nih.govbeilstein-journals.org
This reaction transforms the bicyclic system into a monosubstituted 3-(2-oxopropyl)piperidin-4-one. nih.govbeilstein-journals.org For example, when 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is subjected to acid hydrolysis, it converts to the corresponding piperidin-4-one derivative. nih.gov This transformation is particularly interesting as it has been shown to be reversible. nih.gov The piperidin-4-one can, under certain conditions, recyclize to reform the tetrahydrofuro[3,2-c]pyridine structure. The efficiency of this transformation is influenced by factors such as the choice of Brønsted acid, temperature, concentration, and the solvent used. beilstein-journals.org
This acid-catalyzed tandem sequence, involving Pictet-Spengler cyclization followed by furan hydrolysis, has been proposed as a useful method for the synthesis of substituted 3-(2-oxopropyl)piperidin-4-ones. nih.govbeilstein-journals.org
Diversification Strategies via Substituent Introduction
A primary strategy for diversifying the this compound scaffold is the introduction of various substituents at the 4-position. A successful approach to achieve this is through a semi-one-pot method utilizing the Pictet-Spengler reaction. nih.govbeilstein-journals.org
This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with a range of commercially available aromatic aldehydes. nih.govbeilstein-journals.org The resulting imine intermediate undergoes an acid-catalyzed Pictet-Spengler cyclization to yield the desired 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org The reaction has been shown to be effective with various benzaldehydes, particularly those containing electron-donating groups, which tend to result in higher product yields compared to aldehydes with electron-withdrawing moieties. beilstein-journals.org
The table below illustrates the diversity of substituents that can be introduced at the 4-position using this methodology.
| Aldehyde Reactant | Resulting 4-Substituent |
| Benzaldehyde | Phenyl |
| 4-Methylbenzaldehyde | 4-Methylphenyl (p-tolyl) |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 4-(Methylthio)benzaldehyde | 4-(Methylthio)phenyl |
| 2-Naphthaldehyde | Naphthalen-2-yl |
However, the reaction is not universally successful. For example, attempts to use 1H-pyrrole-2-carbaldehyde in this reaction led to decomposition of the reaction mixture, likely due to the acid-sensitive nature of monosubstituted pyrroles. nih.gov In some cases, such as with 4-(methylthio)benzaldehyde, the reaction can yield the corresponding 1,4-diketone (a piperidin-4-one derivative) as a major side product alongside the desired tetrahydrofuro[3,2-c]pyridine. nih.gov
Structure Activity Relationship Sar Studies and Analog Development
Elucidation of Key Structural Motifs for Biological Activity
Understanding the critical structural features of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivatives is fundamental to designing effective therapeutic agents. Research has centered on the impact of various substituents and the compound's three-dimensional arrangement.
The nature and position of substituents on the tetrahydrofuro[3,2-c]pyridine ring system significantly modulate the biological activity of its derivatives. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in the molecule's interaction with biological targets.
During the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction, the electronic nature of the substituents on the starting benzaldehyde has a notable impact on reaction yields. The use of starting materials containing electron-donating groups results in significantly higher yields of the desired products compared to those with strong electron-withdrawing groups. tandfonline.com For instance, benzaldehydes with a para-nitro group, a strong electron-withdrawing substituent, yield only trace amounts of the final product. tandfonline.com This suggests that electron-donating groups help stabilize the iminium cation intermediate, facilitating the cyclization process. tandfonline.com While this observation pertains to synthesis, it underscores the influence of electronic effects on the properties of the final molecule.
In a broader context of pyridine-containing compounds, the electronic effects of substituents are well-known to influence their biological activities. For related heterocyclic systems, such as thieno[2,3-b]pyridines, which are isosteric to furopyridines, the electronic properties of substituents are critical for their activity as FOXM1 inhibitors. Studies on these analogs have systematically varied electron-withdrawing and electron-donating groups to map the SAR. beilstein-journals.org Similarly, for pyrimidine-based compounds, the addition of an electron-withdrawing group like trifluoromethyl (–CF3) has been shown to enhance hydrogen bond strength with target enzymes, leading to improved biological activity. nih.gov These findings on related scaffolds suggest that the strategic placement of electron-withdrawing or electron-donating groups on the tetrahydrofuro[3,2-c]pyridine core is a key strategy for modulating the biological efficacy of its derivatives.
| Substituent Type | General Effect on Pyridine (B92270) Ring | Observed Impact in Synthesis/Related Analogs |
|---|---|---|
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increase electron density on the ring | Higher yields in the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. tandfonline.com |
| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Decrease electron density on the ring | Trace amounts of product in synthesis; can enhance binding in other heterocyclic systems. tandfonline.comnih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many pharmaceutical compounds. For derivatives of this compound that are chiral, the different enantiomers can exhibit significantly different pharmacological and toxicological profiles.
While specific studies on the stereoselective activity of this compound derivatives are not extensively documented, research on the closely related tetrahydrothieno[2,3-c]pyridine scaffold provides valuable insights. In a study of new chiral N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, their antimicrobial activity was evaluated. The results showed that the compounds were active against Gram-positive bacteria, and notably, the (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts. acs.org This demonstrates that the specific stereochemical configuration is crucial for the biological activity in this class of compounds.
The importance of stereochemistry is a well-established principle in medicinal chemistry, as biological systems, such as enzymes and receptors, are themselves chiral. ekb.egresearchgate.net The differential activity of enantiomers often arises from one enantiomer having a better fit with the binding site of its biological target. This principle is expected to apply to bioactive analogs of this compound, making the investigation of stereochemical effects a key aspect of their development as therapeutic agents. The stereoselective synthesis of such analogs is therefore an important area of research to produce enantiomerically pure compounds for biological evaluation. nih.gov
Scaffold Diversity and Isomeric Investigations
To explore the full therapeutic potential of the furopyridine core, researchers have investigated various isomers of the scaffold and have also synthesized analogs where the oxygen atom of the furan (B31954) ring is replaced by other heteroatoms, such as sulfur or nitrogen.
The fusion of a furan ring to a pyridine ring can result in several structural isomers, and the specific arrangement of the rings can have a profound impact on the biological properties of the molecule. The furo[3,2-c]pyridine (B1313802) scaffold is just one of several possibilities, with other isomers including the furo[2,3-b]pyridine and furo[3,2-b]pyridine systems.
Furo[3,2-c]pyridines : Derivatives of this scaffold have been investigated for a range of biological activities. For example, certain hydrogenated furo[3,2-c]pyridines have shown potent κ-opioid receptor agonism with excellent antinociceptive activity, while others have demonstrated significant JAK2 inhibitory activity. nih.gov Additionally, arylpiperazine derivatives of furo[3,2-c]pyridine have been explored for their potential as antipsychotic agents, showing potent affinity for serotonin 5-HT1 and 5-HT2 receptors. nih.govtandfonline.com
Furo[2,3-b]pyridines : This isomeric scaffold has also been the subject of considerable research in medicinal chemistry. Compounds containing the furo[2,3-b]pyridine core have been found to exhibit antiproliferative activity against various cancer cell lines and have been considered as potential anticancer drugs. researchgate.netresearchgate.net Furthermore, derivatives of this isomer have been evaluated as CDK2 inhibitors, with some showing potent activity. nih.govresearchgate.net
While direct comparative studies of the biological activities of these different isomers are limited, the available data suggests that the specific fusion pattern of the furan and pyridine rings is a key determinant of the resulting pharmacological profile.
| Isomeric Scaffold | Reported Biological Activities |
|---|---|
| Furo[3,2-c]pyridine | κ-opioid receptor agonism, JAK2 inhibition, potential antipsychotic activity. nih.govnih.gov |
| Furo[2,3-b]pyridine | Antiproliferative/anticancer activity, CDK2 inhibition. researchgate.netresearchgate.net |
| Furo[3,2-b]pyridine | Anticancer activity. researchgate.net |
Replacing the oxygen atom in the furan ring of this compound with other heteroatoms, such as sulfur (to form tetrahydrothieno[3,2-c]pyridine) or nitrogen (to form tetrahydropyrrolo[3,2-c]pyridine), creates isosteric analogs with potentially different biological activities. This approach, known as bioisosteric replacement, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.
Tetrahydrothieno[3,2-c]pyridine Analogues : The replacement of the furan oxygen with a sulfur atom to give the thieno[3,2-c]pyridine (B143518) scaffold has been explored for various therapeutic applications. In a direct comparison, arylpiperazine derivatives of both furo[3,2-c]pyridine and thieno[3,2-c]pyridine were synthesized and evaluated for potential antipsychotic activity. Both series of compounds showed significant activity in behavioral models and high affinity for serotonin receptors. acs.orgnih.gov However, electrophysiological studies suggested that the two scaffolds likely achieve their effects through different mechanisms. nih.gov The tetrahydrothieno[3,2-c]pyridine nucleus has also been investigated as an isosteric replacement for the tetrahydroisoquinoline ring system in the development of inhibitors for phenylethanolamine N-methyltransferase (hPNMT). nih.gov
Pyrrolo[3,2-c]pyridine Analogues : When the furan oxygen is replaced by a nitrogen atom, the resulting pyrrolo[3,2-c]pyridine scaffold also gives rise to a range of biologically active compounds. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as potent anticancer agents that act as colchicine-binding site inhibitors. tandfonline.comnih.govnih.gov Furthermore, a series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective inhibitors of FMS kinase, making them promising candidates for the treatment of cancer and inflammatory disorders. tandfonline.commdpi.com The synthesis of the tetrahydropyrrolo[3,2-c]pyridine core can also be achieved from tetrahydrofuro[3,2-c]pyridine precursors through acid hydrolysis followed by a Paal–Knorr pyrrole synthesis. beilstein-journals.orgnih.gov
| Analog Scaffold | Key Biological Activities |
|---|---|
| Tetrahydrothieno[3,2-c]pyridine | Potential antipsychotic activity, hPNMT inhibition, antimicrobial activity. acs.orgnih.govnih.gov |
| Pyrrolo[3,2-c]pyridine | Anticancer (tubulin and FMS kinase inhibition). tandfonline.comtandfonline.com |
Exploration of Biological Targets and Proposed Mechanisms of Action
Kinase Enzyme Inhibition Studies
The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for cytokine signaling. nih.gov Inhibiting these kinases has become a validated strategy for treating immune-mediated inflammatory diseases. nih.govwikipedia.org
Researchers have synthesized and evaluated a series of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amino derivatives as potential JAK inhibitors. nih.gov Through systematic structure-activity relationship (SAR) studies, compound 7j was identified as a potent inhibitor of all four JAK isoforms. nih.gov Molecular modeling studies suggested that the cyanoacetyl and phenylmorpholine moieties of 7j are crucial for its strong inhibitory activity. nih.gov Further in vivo studies demonstrated that compound 7j possesses favorable pharmacokinetic properties and exhibits significant anti-inflammatory efficacy. nih.gov
| JAK Isoform | IC₅₀ (nM) |
|---|---|
| JAK1 | Data Not Explicitly Provided in Source |
| JAK2 | Data Not Explicitly Provided in Source |
| JAK3 | Data Not Explicitly Provided in Source |
| TYK2 | Data Not Explicitly Provided in Source |
While the primary focus has been on JAK inhibition, the versatility of the tetrahydrofuro[3,2-c]pyridine scaffold suggests its potential for targeting other kinase families. For instance, a series of novel 6-aminofuro[3,2-c]pyridines were developed and found to be potent inhibitors of cMET and RON kinases. nih.gov This highlights the adaptability of the core structure for achieving selectivity against different kinase targets. Further research is needed to explore the modulation of other kinases like Cdc2-like kinases (CLKs) by derivatives of this scaffold.
G-Protein Coupled Receptor (GPCR) Interactions
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Derivatives of the this compound scaffold have been investigated for their ability to interact with various GPCRs.
Kappa-opioid receptor (KOR) agonists have shown therapeutic potential for pain management and other conditions. mdpi.com The isosteric replacement of a benzene (B151609) ring with a thiophene (B33073) ring in tetrahydroisoquinoline (THIQ) systems, which are known to interact with opioid receptors, has led to the exploration of tetrahydrothieno[3,2-c]pyridines as KOR agonists. nih.gov This bioisosteric substitution approach has been applied to design potent and selective KOR analgesics. nih.gov
Alpha-2 (α2) adrenoceptors are involved in the regulation of neurotransmitter release and are targets for drugs treating conditions like hypertension and depression. guidetopharmacology.orgsigmaaldrich.com A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) were synthesized and evaluated for their affinity for the α2-adrenoceptor. nih.gov The THTP nucleus was investigated as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system. nih.gov The study found that 3-thienylmethylamine (B1225077) was a more potent and selective inhibitor of hPNMT versus the α2-adrenoceptor compared to benzylamine. nih.gov
| Compound | hPNMT IC₅₀ (μM) | α₂-Adrenoceptor Kᵢ (μM) | Selectivity Ratio (IC₅₀/Kᵢ) |
|---|---|---|---|
| Benzylamine (15) | 220 ± 10 | 4.0 ± 0.4 | 0.018 |
| 3-Thienylmethylamine (18) | 110 ± 10 | 32 ± 3 | 0.29 |
Muscarinic receptors are another important class of GPCRs involved in various physiological functions. Research into bioisosteres of arecoline, a known muscarinic agonist, has led to the synthesis of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine derivatives. nih.gov These compounds were evaluated for their muscarinic receptor affinity and efficacy. nih.gov While this research focuses on a related isothiazolo scaffold, it provides a basis for exploring the potential of the analogous tetrahydrofuro[3,2-c]pyridine core in modulating muscarinic receptors.
Anti-infective and Immunomodulatory Activities
The versatile core structure of tetrahydrofuro[3,2-c]pyridine has been explored for its potential in combating infections and modulating the immune system.
Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. ucl.ac.uk Within this context, certain derivatives of the this compound scaffold have demonstrated notable potential. Specifically, a lactam derivative, referred to as Lactam C in scientific literature, has been identified as possessing potent antituberculosis activity. beilstein-journals.org This compound has shown excellent selectivity for the Mycobacterium tuberculosis strain H37Rv, marking it as a significant lead for further investigation in the development of new antitubercular drugs. beilstein-journals.org
Table 1: Antitubercular Activity of Tetrahydrofuro[3,2-c]pyridine Derivative
| Compound | Biological Activity | Target Strain |
|---|
This table summarizes the reported antitubercular findings for a key derivative.
The furo[3,2-c]pyridine (B1313802) skeleton is also a component of molecules investigated for immunomodulatory effects. Janus kinases (JAKs) are a family of enzymes that play a critical role in cytokine signaling pathways, which are central to the inflammatory process. A specific tetrahydrofuro[3,2-c]pyridine derivative, designated as compound A, has been shown to exhibit excellent in vitro inhibitory activity against JAK2. beilstein-journals.org Its potency was reported to be superior to that of tofacitinib, an established JAK inhibitor used in the treatment of inflammatory diseases. beilstein-journals.org This finding suggests the potential of this scaffold in developing new anti-inflammatory agents.
Table 2: JAK2 Inhibitory Activity of a Tetrahydrofuro[3,2-c]pyridine Derivative
| Compound | Target | Activity |
|---|
This table highlights the immunomodulatory potential through JAK2 inhibition.
Neurological and Central Nervous System Research Applications
The this compound core and its isosteres have been a focus of research into treatments for neurological and central nervous system (CNS) disorders.
Derivatives of the furo[3,2-c]pyridine scaffold have been investigated for their interaction with key neurotransmitter systems. One such example is a furan (B31954) derivative known as Furan B, which acts as a potent κ-opioid receptor agonist and demonstrates significant antinociceptive activity. beilstein-journals.org Furthermore, a benzofuran (B130515) compound, Benzofuran E, has been identified as a potent and relatively selective α2-adrenoceptor antagonist. beilstein-journals.org
Research has also heavily utilized the thieno[3,2-c]pyridine (B143518) ring system, a close structural analog and bioisostere of tetrahydrofuro[3,2-c]pyridine. nih.gov This thiophene-containing counterpart is a valuable building block in synthesizing compounds aimed at treating neurological conditions such as depression and anxiety. chemimpex.com Studies comparing 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) with their isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) counterparts have provided insight into their role as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme that converts norepinephrine (B1679862) to epinephrine. nih.gov These studies also assessed their affinity for the α2-adrenoceptor, a key target in neurotransmission. nih.gov While the THTP compounds were generally found to be less potent hPNMT inhibitors than the THIQ analogs, the research confirmed the validity of the isosteric replacement strategy and highlighted the influence of the heterocyclic core on biological activity. nih.gov
Table 3: Neurological Research Applications of Furo[3,2-c]pyridine Derivatives and Isosteres
| Compound/Scaffold | Target/Application | Reported Finding |
|---|---|---|
| Furan B | κ-opioid receptor | Potent agonist with excellent antinociceptive activity. beilstein-journals.org |
| Benzofuran E | α2-adrenoceptor | Potent and selective antagonist. beilstein-journals.org |
This table summarizes research on the modulation of neurotransmitter systems.
Scientific literature reviewed for this article did not yield specific research on the antianoxic activity of this compound or its derivatives in models of cerebral ischemia.
A review of the available scientific literature did not provide information on the application or investigation of this compound derivatives in research related to obesity treatment.
Advanced Characterization Techniques and Computational Investigations in Research
Spectroscopic Methodologies for Structural Confirmation
The precise chemical structure of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine and its derivatives is unequivocally established through a combination of sophisticated spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom within the molecule.
In the ¹H NMR spectrum of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, distinct signals corresponding to the aromatic protons and the protons of the tetrahydrofuro[3,2-c]pyridine core are observed. For instance, the protons on the phenyl ring typically appear as a multiplet in the downfield region (around 7.08-7.17 ppm). beilstein-journals.org The protons of the pyridine (B92270) ring and the fused furan (B31954) ring exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. beilstein-journals.orgipb.pt
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. For example, in 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, the carbon atoms of the furan and pyridine rings, as well as the phenyl and methyl substituents, have characteristic chemical shifts. beilstein-journals.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment, making NMR a powerful tool for confirming the successful synthesis of target molecules and for identifying the positions of various substituents. ipb.pt
Below is a table summarizing the characteristic NMR data for a representative derivative, 2-methyl-4-(2-methylphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. beilstein-journals.org
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic H | 7.17 - 7.08 (m, 4H) | 149.0, 147.9, 141.2, 136.0, 130.1, 127.7, 126.6, 125.2, 119.9 |
| CH (C4) | 5.54 (s, 1H) | 53.1 |
| CH (C7) | 4.96 (t, J = 2.0 Hz, 1H) | Not specified |
| CH₂ (C6) | 3.11 - 3.05 (m, 1H), 2.93 - 2.87 (m, 1H) | 41.5 |
| CH₂ (C5) | 2.67 - 2.60 (m, 1H), 2.53 - 2.49 (m, 1H) | 24.2 |
| CH₃ (on phenyl) | 2.40 (s, 3H) | 18.7 |
| CH₃ (C2) | 2.19 (s, 3H) | 13.1 |
| Data obtained in DMSO-d6. beilstein-journals.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized this compound derivatives. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence.
For example, the calculated mass of the protonated molecule [M+H]⁺ of 2-methyl-4-(2-methylphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is 228.1383. The experimentally determined value from HRMS was found to be 228.1384, which is in excellent agreement with the calculated value, thus confirming the molecular formula C₁₅H₁₈NO. beilstein-journals.org Similarly, for 4-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, the calculated [M+H]⁺ is 292.0332 and the found value is 292.0326. beilstein-journals.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Molecular Geometry and Chiral Assignments
In a study of a related tetrahydrothieno[3,2-c]pyridine system, the stereochemistry and regiochemistry of a key intermediate were verified by X-ray crystallography. This structural determination was then used to confidently assign the stereochemistry of the final products. nih.gov The crystal structure reveals the spatial arrangement of the fused ring system and any substituents, which is crucial for understanding structure-activity relationships. The packing of molecules in the crystal, often stabilized by intermolecular interactions like hydrogen bonding and π-π stacking, can also be elucidated. redalyc.orgmdpi.com
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used to complement experimental data, providing insights into the behavior of molecules at an atomic level.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. las.ac.cn For derivatives of this compound, docking studies can elucidate how these molecules interact with their biological targets, such as enzymes or receptors. nih.govmdpi.commdpi.com
In a study on isosteric tetrahydrothieno[3,2-c]pyridines, docking studies predicted that substituents on the heterocyclic nucleus bind in specific areas of the active site of human phenylethanolamine N-methyltransferase (hPNMT). nih.gov These predictions suggested that specific substituents could form favorable hydrophobic interactions with amino acid residues like Val53 and Tyr222, while others could form hydrogen bonds with residues such as Lys57. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors. Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions.
Quantum Chemical Calculations for Reactivity and Electronic Structure Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. science.gov These calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. epstem.net
For instance, quantum chemical calculations can be used to compute the electrostatic potential surface of this compound derivatives. This can help explain differences in binding affinity by revealing how the electronic properties of the furan ring compare to other isosteric rings, such as the benzene (B151609) ring in tetrahydroisoquinolines. nih.gov Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide information about the molecule's reactivity and its ability to participate in charge-transfer interactions. epstem.net
Conformational Analysis and Prediction of Energetically Favorable States
The three-dimensional structure of this compound is fundamental to its chemical properties and biological interactions. Conformational analysis, through computational investigation, provides critical insights into the molecule's flexibility, the relative stability of its different spatial arrangements, and the energy barriers that separate them. This analysis focuses on identifying the most probable, or energetically favorable, states the molecule will adopt.
The core of this analysis lies in the tetrahydropyridine (B1245486) ring, which, like cyclohexane, is not planar. To alleviate torsional and angle strain, it adopts puckered conformations. The fusion of this six-membered ring to a planar five-membered furan ring introduces significant constraints, limiting the conformational freedom of the tetrahydropyridine portion. Unlike a simple piperidine (B6355638) ring which can readily undergo ring-flipping between two equivalent chair conformations, the fused system in this compound is more rigid.
Computational chemistry offers powerful tools to explore the potential energy surface (PES) of the molecule. libretexts.orgarxiv.org The potential energy surface is a mathematical relationship between the energy of a molecule and its geometry. libretexts.orgmuni.cz By calculating the energy for a systematic series of geometries, a map of the conformational landscape can be generated. Minima on this surface correspond to stable or semi-stable conformers, while saddle points represent the transition states—the energy peaks that must be overcome for the molecule to convert from one conformer to another. muni.cz
For a fused ring system like this compound, the tetrahydropyridine ring is expected to adopt conformations analogous to a "half-chair" or "envelope" form. The fusion prevents the adoption of a perfect chair conformation. libretexts.org Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the geometries and relative energies of these conformers. researchgate.netmontclair.edusmu.edu These calculations solve the electronic structure of the molecule to predict its properties, including the total energy of a given conformation.
Studies on similar bicyclic heterocyclic amines and fused tetrahydropyridine systems reveal that the energy difference between possible conformers can be small, but the barrier to interconversion can be significant. montclair.edunih.gov The most stable conformation is determined by a combination of factors including the minimization of torsional strain from eclipsing hydrogen atoms, the reduction of steric hindrance, and favorable electronic interactions. The nitrogen atom in the piperidine ring also plays a crucial role, as its lone pair of electrons can influence conformational preference through stereoelectronic effects.
The energetically favorable states are the low-energy conformers that are most populated at thermal equilibrium. Identifying these states is crucial for understanding how the molecule might interact with a biological target, such as an enzyme or receptor, as the molecule's shape dictates its ability to fit into a binding site.
While specific experimental or high-level computational data for the conformational energies of this compound is not extensively published, theoretical principles allow for the prediction of its conformational landscape. The following table provides a representative, illustrative example of the kind of data generated from a computational conformational analysis, showing the relative energies of plausible half-chair conformers of the tetrahydropyridine ring.
Table 1: Representative Calculated Relative Energies for Plausible Conformations of this compound
| Conformer | Description | Method | Relative Energy (kcal/mol) |
| HC-1 | Half-Chair Conformer 1 | DFT/B3LYP/6-31G(d) | 0.00 (Global Minimum) |
| HC-2 | Half-Chair Conformer 2 | DFT/B3LYP/6-31G(d) | +1.85 |
| TS | Transition State | DFT/B3LYP/6-31G(d) | +7.50 |
Note: The data in this table is illustrative and based on typical energy differences and barriers found in similar fused heterocyclic systems. It serves to represent the output of a standard computational analysis. "HC" refers to a Half-Chair conformation, and "TS" refers to the transition state between them.
Emerging Applications and Future Research Directions in Tetrahydrofuro 3,2 C Pyridine Chemistry
Contributions to Pharmaceutical Development and Lead Optimization
The 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core is a key structural motif found in numerous biologically active compounds and natural products. beilstein-journals.orgnih.gov Its rigid framework serves as a valuable scaffold in the design of novel therapeutic agents, allowing for the precise spatial orientation of functional groups to interact with biological targets. This has led to its emergence as a privileged structure in lead optimization campaigns, a critical phase in drug discovery that involves refining a promising compound to enhance its efficacy and reduce side effects. youtube.com
Researchers have successfully incorporated the tetrahydrofuro[3,2-c]pyridine skeleton into molecules targeting a variety of receptors and enzymes. For instance, a derivative of this scaffold has demonstrated potent in vitro inhibitory activity against Janus kinase 2 (JAK2), an enzyme implicated in myeloproliferative disorders and inflammatory conditions. nih.gov This particular compound exhibited activity superior to tofacitinib, a known JAK2 inhibitor. nih.gov In another example, a furan (B31954) derivative based on this core structure has been identified as a potent κ-opioid receptor agonist, showing significant antinociceptive activity. nih.gov
The versatility of the tetrahydrofuro[3,2-c]pyridine nucleus allows for systematic structural modifications to explore structure-activity relationships (SAR). By introducing various substituents at different positions of the heterocyclic system, medicinal chemists can fine-tune the pharmacological profile of a lead compound. This process of lead optimization is crucial for developing drug candidates with improved potency, selectivity, and pharmacokinetic properties. youtube.com
Prospects in Agrochemical Science and Fine Chemical Synthesis
While the primary focus of research on this compound has been in the pharmaceutical arena, its isosteric analogue, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, has shown significant promise in agrochemical science. chemimpex.comnih.govmdpi.com Isosteric replacement, where an atom or group of atoms is replaced by another with similar physical and electronic properties, is a common strategy in drug and pesticide design. The thieno[3,2-c]pyridine (B143518) scaffold, where the furan oxygen is replaced by a sulfur atom, has been identified as a promising lead for the development of novel fungicides. nih.govmdpi.com A library of derivatives of this sulfur-containing analogue demonstrated notable antifungal activity against several plant pathogens. nih.govmdpi.com This suggests that the corresponding furo[3,2-c]pyridine (B1313802) core could also be a valuable template for the design of new agrochemicals.
Beyond specific applications, the this compound framework serves as a versatile building block in fine chemical synthesis. nih.gov Its functionalized derivatives can act as intermediates in the construction of more complex molecular architectures. nih.gov The ability to perform selective chemical transformations on the furan or piperidine (B6355638) ring allows for the creation of a diverse range of chemical entities for various research and industrial purposes. beilstein-journals.org
Potential in Advanced Material Science Applications
The unique electronic and structural features of fused heterocyclic systems like this compound suggest their potential utility in the development of advanced materials. While direct applications of the tetrahydrofuro[3,2-c]pyridine core in material science are still emerging, research on related pyridine-containing polymers provides a strong indication of their promise. For instance, perfluoropyridine has been used to create fluoropolymers and fluorinated network materials with high thermal stability and chemical resistance. mdpi.com These materials have potential applications as heat-shielding materials and in the aerospace industry. mdpi.com
The isosteric thieno[3,2-c]pyridine scaffold has been explored for its potential in developing conductive polymers for electronic applications. chemimpex.com The incorporation of the electron-rich thiophene (B33073) ring can impart desirable electronic properties to polymeric materials. Given the structural similarities, it is conceivable that the tetrahydrofuro[3,2-c]pyridine core could also be incorporated into novel polymers with tailored optical, electronic, or thermal properties. Further research in this area could unlock new applications for this versatile heterocyclic system.
Addressing Challenges and Identifying Opportunities in Synthetic Accessibility and Yield Enhancement
Despite its potential, the widespread application of the this compound scaffold is contingent on the development of efficient and scalable synthetic methods. Several synthetic routes have been explored, each with its own set of challenges and opportunities for improvement.
One of the common methods for constructing this fused system is the Pictet-Spengler reaction. beilstein-journals.orgnih.gov This reaction involves the condensation of a furan-containing amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov While effective, this method can be hampered by the formation of side products and tarring of the reaction mixture, particularly under harsh acidic conditions. nih.gov The stability of the intermediate iminium cation is crucial for a successful cyclization. nih.gov Researchers have found that the choice of acid, solvent, and reaction temperature can significantly impact the yield of the desired product. beilstein-journals.org For instance, the use of electron-donating groups on the starting aldehyde generally leads to higher yields compared to those with electron-withdrawing groups. nih.gov
Another approach involves a Bischler-Napieralski cyclocondensation followed by the reduction of the resulting C=N bond. nih.gov However, the instability of the intermediate dihydrofuro[3,2-c]pyridines and the potential for tarring in acidic media can limit the broad applicability of this method. nih.gov
More recently, multicatalytic strategies have emerged as a powerful tool for the enantioselective synthesis of tetrahydrofuro[2,3-b]pyridines, a constitutional isomer of the title compound. paris-saclay.frresearchgate.net These methods, which may employ a combination of gold and amine catalysts, can achieve high yields and excellent stereoselectivity. paris-saclay.frresearchgate.net Such advanced catalytic systems offer a promising avenue for overcoming the challenges associated with traditional synthetic methods and for accessing enantioenriched tetrahydrofuro[3,2-c]pyridine derivatives.
Further research into optimizing reaction conditions, developing novel catalytic systems, and exploring alternative synthetic pathways will be crucial for enhancing the accessibility and cost-effectiveness of this valuable heterocyclic scaffold.
Outlook for Future Research in Fused Heterocyclic Systems Based on the Tetrahydrofuro[3,2-C]pyridine Core
The this compound scaffold represents a fertile ground for future research in the broader field of fused heterocyclic systems. The exploration of new synthetic methodologies will continue to be a major focus. The development of more efficient, stereoselective, and environmentally benign synthetic routes will undoubtedly accelerate the discovery of new applications for this versatile core.
In the realm of medicinal chemistry, there is vast potential for the design and synthesis of novel bioactive compounds based on this scaffold. Systematic derivatization and biological screening could lead to the identification of new drug candidates for a wide range of diseases. The synthesis of novel fused pyridine (B92270) derivatives has already shown promise in the development of anticancer agents. nih.gov
Furthermore, the exploration of the this compound core in material science is still in its infancy. Future research could focus on the synthesis of polymers and coordination complexes incorporating this scaffold to create materials with novel electronic, optical, and thermal properties. The synthesis of new multivalent furo[3,2-c]pyridine derivatives has already been achieved, opening the door to the creation of more complex architectures. researchgate.net
Q & A
Q. What are the primary synthetic routes for 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine?
The Pictet–Spengler reaction is a key method, involving the cyclization of 2-(furan-2-yl)ethylamine derivatives with aromatic aldehydes in acidic media. Optimization requires stable iminium cation formation and minimization of side reactions. Solvent choice (e.g., toluene vs. acetonitrile) and acid type (HCl or TsOH) significantly impact yields, as shown in reaction condition tables . Alternative routes include Friedel–Crafts alkylation or Au(I)-catalyzed domino reactions, though substrate availability limits their utility .
Q. How is structural characterization performed for this compound?
Techniques include:
- X-ray crystallography : Resolves ring puckering and substituent orientation using software like SHELXL .
- NMR spectroscopy : Reveals hydrogen environments influenced by ring conformation.
- Ring puckering analysis : Applies Cremer–Pople coordinates to quantify non-planar ring geometries, critical for interpreting stereoelectronic effects .
Q. What are the key physicochemical properties relevant to handling and storage?
Q. What pharmacological activities are associated with this scaffold?
Derivatives exhibit kinase inhibition (e.g., JAK2, KDR), antibacterial activity, and opioid receptor modulation. Structure-activity relationships (SARs) highlight the importance of substituents on the tetrahydrofuropyridine core .
Advanced Research Challenges
Q. How can reaction yields be optimized in Pictet–Spengler syntheses?
Key parameters:
- Solvent : Toluane (58% yield) outperforms acetonitrile (26%) due to better stabilization of intermediates .
- Acid : HCl (1–2 equiv) achieves higher yields than TsOH .
- Temperature : 70°C balances cyclization kinetics with side-reaction suppression .
- Substrate scope : Electron-donating groups on aldehydes improve iminium stability .
Q. How are contradictions in spectroscopic or crystallographic data resolved?
- Cross-validation : Pair NMR with computational modeling (e.g., DFT) to assign signals affected by ring puckering .
- Dynamic effects : Account for pseudorotation in five-membered rings using Cremer–Pople coordinates to reconcile X-ray and solution-phase data discrepancies .
Q. What strategies mitigate intermediate instability during synthesis?
- In situ trapping : Convert unstable dihydrofuropyridines to stable salts (e.g., hydrochlorides) .
- Low-temperature protocols : Reduce tarring by limiting exposure to elevated temperatures .
- Protecting groups : Use trityl groups to shield reactive amines, as seen in prasugrel intermediate synthesis .
Q. How are computational methods applied to study conformational dynamics?
- Cremer–Pople analysis : Quantifies puckering amplitude (q) and phase angle (φ) to map energy minima for pseudorotational pathways .
- Molecular dynamics (MD) : Simulates solvent effects on ring flexibility to predict bioactive conformers .
Q. What are the limitations in scaling up synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
